N-(1,1-dimethylpropyl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

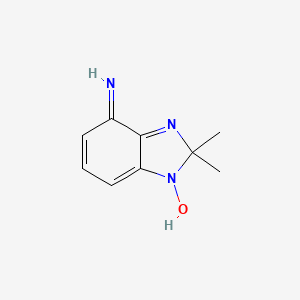

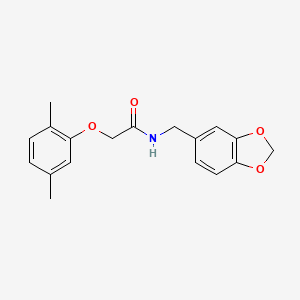

“N-(1,1-dimethylpropyl)-3,5-dimethoxybenzamide” is likely a benzamide derivative, which means it contains a benzene ring attached to an amide group. The “3,5-dimethoxy” indicates there are two methoxy (-OCH3) groups attached to the benzene ring at positions 3 and 5. The “N-(1,1-dimethylpropyl)” indicates that the nitrogen of the amide group is connected to a 1,1-dimethylpropyl group .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring core, with the amide group providing polarity and potential for hydrogen bonding . The methoxy groups and the 1,1-dimethylpropyl group are nonpolar and could contribute to the compound’s solubility in nonpolar solvents .Chemical Reactions Analysis

Benzamides, including “this compound”, can undergo a variety of reactions. They can participate in nucleophilic acyl substitution reactions, where the amide group is replaced by another nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. For example, the presence of the polar amide group could make it somewhat soluble in water, while the nonpolar groups could make it soluble in nonpolar solvents .Scientific Research Applications

N-(1,1-dimethylpropyl)-3,5-dimethoxybenzamide has been studied for its potential therapeutic benefits in several areas, including cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory effects in several models. In pain research, this compound has been shown to have analgesic effects in several animal models.

Mechanism of Action

Target of Action

Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have been associated with various biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Mode of Action

Some benzamides have been shown to exhibit antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that the compound may interact with its targets to neutralize free radicals and chelate metals, thereby preventing oxidative stress and potential damage to cells.

Biochemical Pathways

Given the antioxidant, free radical scavenging, and metal chelating activities of some benzamides , it can be inferred that this compound may influence pathways related to oxidative stress and metal homeostasis.

Result of Action

Based on the known activities of some benzamides , it can be inferred that this compound may help in mitigating oxidative stress and maintaining metal homeostasis at the cellular level.

Advantages and Limitations for Lab Experiments

N-(1,1-dimethylpropyl)-3,5-dimethoxybenzamide has several advantages for lab experiments, including its high purity and stability, its well-defined mechanism of action, and its ability to modulate multiple signaling pathways. However, there are also some limitations to using this compound in lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(1,1-dimethylpropyl)-3,5-dimethoxybenzamide. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of this compound in combination with other drugs for the treatment of cancer, inflammation, and pain. Additionally, further studies are needed to elucidate the full mechanism of action of this compound and to investigate its potential therapeutic benefits in other disease models.

In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic benefits in cancer, inflammation, and pain. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1,1-dimethylpropyl)-3,5-dimethoxybenzamide involves a series of steps, starting with the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with N-(1,1-dimethylpropyl)amine to form this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.

Safety and Hazards

properties

IUPAC Name |

3,5-dimethoxy-N-(2-methylbutan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-6-14(2,3)15-13(16)10-7-11(17-4)9-12(8-10)18-5/h7-9H,6H2,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBBJMDZSLVJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)C1=CC(=CC(=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5785193.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5785203.png)

![4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5785239.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B5785252.png)

![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)

![N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5785282.png)

![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)

![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)